molecular formula C13H13ClF5NO2 B8148764 2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid

2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid

Cat. No.: B8148764
M. Wt: 345.69 g/mol
InChI Key: ABDVMKRQZYFOHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with difluoromethyl groups and a benzoic acid moiety with a trifluoromethyl group, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, which is then functionalized with difluoromethyl groups. The benzoic acid moiety is introduced through a series of coupling reactions, often involving reagents such as trifluoromethylbenzoic acid derivatives and appropriate catalysts to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different piperidine or benzoic acid derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid has been explored for various scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated organic compounds.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new biochemical pathways or therapeutic targets.

    Industry: The compound’s stability and reactivity make it useful in industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid exerts its effects depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The compound may interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropiperidine: Shares the piperidine ring with difluoromethyl groups but lacks the benzoic acid moiety.

    Trifluoromethylbenzoic acid: Contains the trifluoromethyl group on the benzoic acid but does not have the piperidine ring.

Uniqueness

2-(4,4-Difluoropiperidin-1-yl)-5-trifluoromethyl-benzoic acid is unique due to the combination of both the piperidine ring and the trifluoromethylbenzoic acid moiety

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-5-(trifluoromethyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO2.ClH/c14-12(15)3-5-19(6-4-12)10-2-1-8(13(16,17)18)7-9(10)11(20)21;/h1-2,7H,3-6H2,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDVMKRQZYFOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)C(F)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.